N-[(4-fluorophenyl)methyl]-4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide
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Overview
Description
N-[(4-fluorophenyl)methyl]-4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyridinyl-pyrimidinyl moiety, and a piperidine carboxamide group. These structural features contribute to its diverse chemical reactivity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridinyl-pyrimidinyl moiety: This step involves the reaction of pyridine with a suitable pyrimidine derivative under controlled conditions.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, often using a fluorobenzyl halide as the starting material.
Coupling with piperidine: The final step involves coupling the intermediate product with piperidine-1-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the fluorophenyl and pyridinyl-pyrimidinyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts such as palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s binding to these targets can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
Imidazole derivatives: Possess a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.
Uniqueness
N-[(4-fluorophenyl)methyl]-4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its fluorophenyl group enhances its lipophilicity and membrane permeability, while the pyridinyl-pyrimidinyl moiety contributes to its ability to interact with various biological targets.
Properties
Molecular Formula |
C22H22FN5O2 |
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Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidine-1-carboxamide |
InChI |
InChI=1S/C22H22FN5O2/c23-19-3-1-16(2-4-19)13-27-22(29)28-11-7-20(8-12-28)30-21-25-14-18(15-26-21)17-5-9-24-10-6-17/h1-6,9-10,14-15,20H,7-8,11-13H2,(H,27,29) |
InChI Key |
GZTAEDLISCQTRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)C3=CC=NC=C3)C(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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